2,6-Dinitro-9-fluorenone
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Overview
Description
2,6-Dinitro-9H-fluoren-9-one is an organic compound with the molecular formula C₁₃H₆N₂O₅. It is a derivative of fluorenone, characterized by the presence of two nitro groups at the 2 and 6 positions on the fluorenone ring. This compound is known for its bright yellow color and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dinitro-9H-fluoren-9-one can be synthesized through the nitration of fluorenone. The process involves the introduction of nitro groups into the fluorenone molecule using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 6 positions.
Industrial Production Methods: In an industrial setting, the production of 2,6-Dinitro-9H-fluoren-9-one follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound.
Types of Reactions:
Oxidation: 2,6-Dinitro-9H-fluoren-9-one can undergo oxidation reactions, where the fluorenone ring is further oxidized to form various oxidized derivatives.
Reduction: The nitro groups in 2,6-Dinitro-9H-fluoren-9-one can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in substitution reactions where the nitro groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized fluorenone derivatives.
Reduction: 2,6-Diamino-9H-fluoren-9-one.
Substitution: Substituted fluorenone derivatives with different functional groups.
Scientific Research Applications
2,6-Dinitro-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dinitro-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Fluorenone: The parent compound of 2,6-Dinitro-9H-fluoren-9-one, used in various chemical applications.
2,4,5,7-Tetranitrofluorenone: A highly nitrated derivative of fluorenone with different chemical properties and applications.
1,8-Diazafluoren-9-one: A nitrogen-containing derivative of fluorenone used in fingerprint detection.
Uniqueness: 2,6-Dinitro-9H-fluoren-9-one is unique due to its specific nitration pattern, which imparts distinct chemical and biological properties. Its selective nitration at the 2 and 6 positions makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
58160-30-8 |
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Molecular Formula |
C13H6N2O5 |
Molecular Weight |
270.20 g/mol |
IUPAC Name |
2,6-dinitrofluoren-9-one |
InChI |
InChI=1S/C13H6N2O5/c16-13-10-4-2-7(14(17)18)5-11(10)9-3-1-8(15(19)20)6-12(9)13/h1-6H |
InChI Key |
XHBAHYMCKJTKJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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